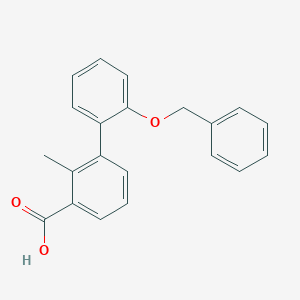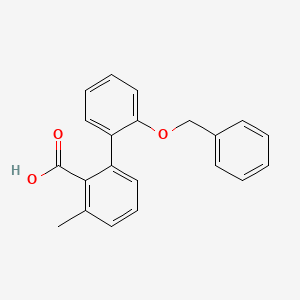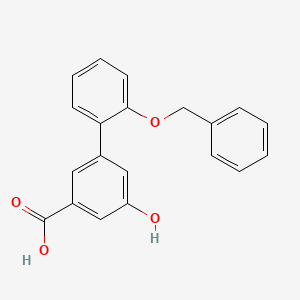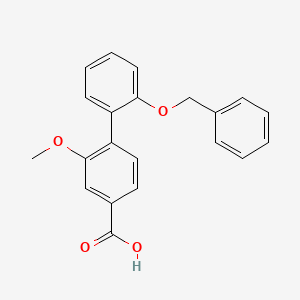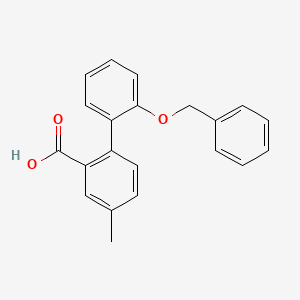
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid (2-BPMB) is an organic compound with the molecular formula C17H14O3. It is a white crystalline solid with a melting point of 143-145°C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. 2-BPMB is widely used in scientific research and laboratory experiments due to its interesting properties and potential for a variety of applications.
Mécanisme D'action
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins and thromboxanes, which are important mediators of inflammation and pain. 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% inhibits the activity of COX by binding to its active site and blocking the formation of prostaglandins and thromboxanes.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. It has also been found to have antioxidant and anti-angiogenic properties. Additionally, 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% is a relatively inexpensive and readily available compound, making it an ideal choice for laboratory experiments. It is also relatively stable and has a low toxicity, making it safe to work with. However, it can be difficult to obtain pure samples of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95%, as it is often contaminated with other compounds.
Orientations Futures
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95%. These include further investigation into its mechanism of action and its potential for use in the treatment of various diseases and disorders. Additionally, further research could be done to explore the potential of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% as a dye or pigment. Finally, research could be done to explore the potential of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% as a starting material for the synthesis of other organic compounds.
Méthodes De Synthèse
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% is synthesized from the reaction of 2-benzyloxybenzaldehyde and 5-methylbenzoic acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 100-110°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been used in scientific research for a variety of applications, including as an intermediate in the synthesis of novel drugs and as a model compound for studying the mechanism of action of drugs. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and tetrahydroquinolines. Furthermore, 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been used in the synthesis of various dyes and pigments.
Propriétés
IUPAC Name |
5-methyl-2-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-11-12-17(19(13-15)21(22)23)18-9-5-6-10-20(18)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFRIAFXRQQCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692184 |
Source


|
| Record name | 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261937-88-5 |
Source


|
| Record name | 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







